2-Methyl-3-octanol
Overview
Description
2-Methyl-3-octanol is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is also known by other names such as 2-methyloctan-3-ol .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3
. This indicates the specific arrangement of atoms in the molecule. For a 3D view of the molecule, you may refer to resources that can interpret this InChI string . Physical and Chemical Properties Analysis
This compound has a boiling point of 457.15 K . The enthalpy of vaporization is 49.5 kJ/mol at 403 K . More physical and chemical property data might be available from resources like the NIST WebBook .Scientific Research Applications
Structural Transformation in Alcohols
Research has explored the structural transformation in liquid alcohols like 2-methyl-3-octanol. For instance, Johari and Dannhauser (1968) studied the densities of various alcohols, including 2- and 3-octanol, and discussed a structural transformation involving H-bonded linear chains, dimer rings, and monomer. This study helps in understanding the physical properties of these alcohols under different conditions (Johari & Dannhauser, 1968).
Dielectric Properties
Another study by Johari and Dannhauser (1968) focused on the dielectric properties of isomeric octyl alcohols, including 2-octanol and 2-methyl-3-heptanol. Their research analyzed the isobaric temperature dependence and the isothermal pressure dependence of the dielectric constant, revealing the differences between isomers and contributing to a better understanding of these substances' molecular interactions (Johari & Dannhauser, 1968).
Bioproduction and Extraction
Hüsken et al. (2001) discussed the integrated bioproduction and extraction of 3-methylcatechol using Pseudomonas putida MC2, a solvent-tolerant strain. They found that octanol, a compound similar to this compound, can be used as an effective second phase in the bioproduction process, showcasing its potential in biotechnological applications (Hüsken et al., 2001).
Transport Resistance at Interfaces
A study by Guy and Honda (1984) used octanol as a model to understand the transport resistance at the octanol-water interface. This research is significant for understanding how compounds like this compound interact at interfaces, which is crucial for applications in biological and pharmaceutical systems (Guy & Honda, 1984).
Partitioning Studies
Jafvert et al. (1990) conducted a study on the octanol-water distributions of environmentally significant compounds, which provides insights into the partitioning behavior of similar compounds like this compound. This information is vital for environmental science and toxicology (Jafvert et al., 1990).
Mechanism of Action
Target of Action
2-Methyl-3-octanol, also known as 2-Methyloctan-3-ol, is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom It is known that alcohols generally interact with various biological targets, including enzymes and cell membranes .
Mode of Action
Alcohols, in general, can interact with their targets through hydrogen bonding . The polar character of the O-H bond in this compound allows it to form hydrogen bonds with its targets, potentially altering their structure and function .
Biochemical Pathways
Alcohols can influence various biochemical pathways depending on their specific targets
Pharmacokinetics
The physical and chemical properties of this compound, such as its molecular weight of 1442545 , may influence its pharmacokinetic properties.
Result of Action
It is known that alcohols can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH, temperature, and other environmental conditions can potentially affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyloctan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBBSLQUDHECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316064 | |
Record name | 2-Methyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26533-34-6 | |
Record name | 2-Methyl-3-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26533-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-octanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-methyl-3-octanol in mold-fermented sausages?
A: The research article "곰팡이 발효소시지의 향기성분 분석 및 관능검사" [] identified this compound as one of the volatile flavor components present in mold-fermented sausages after 28 days of fermentation using a starter culture containing Lactobacillus plantarum and Staphylococcus carnosus. This finding suggests that this compound, alongside other volatile compounds, contributes to the characteristic aroma profile of these sausages. Understanding the specific flavor contributions of individual compounds like this compound can be valuable for optimizing fermentation processes and developing desired flavor profiles in fermented meat products.
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